methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate
Description
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is a heterocyclic compound featuring a 1,2,6-thiadiazine ring system with 1,1-dioxide (sulfone) groups, a 4-fluorophenyl substituent at position 5, and a methyl ester at position 2. The compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-18-11(15)10-6-9(13-19(16,17)14-10)7-2-4-8(12)5-3-7/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZOZAOUPFPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can yield compounds with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound can be used as a precursor for the production of other chemicals. Its versatility makes it valuable in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Core Structural Analogs: Substituent Variations
The most direct analog is methyl 5-(4-fluorophenyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (CAS 899539-92-5), which differs by a methyl group at position 2 of the thiadiazine ring . Key comparisons include:
| Property | Target Compound | 2-Methyl Analog (CAS 899539-92-5) |
|---|---|---|
| Substituent at Position 2 | Hydrogen (2H) | Methyl |
| Molecular Formula | C₁₂H₁₀FN₂O₄S (inferred) | C₁₃H₁₂FN₂O₄S |
| Molecular Weight | ~284.27 g/mol (calculated) | 298.29 g/mol |
| Key Functional Groups | 1,1-Dioxo, methyl ester, 4-F-Ph | 1,1-Dioxo, methyl ester, 4-F-Ph |
Implications of Substituent Differences :
- Electronic Effects : The methyl group may donate electron density, slightly reducing the electron-withdrawing nature of the thiadiazine ring compared to the hydrogen-substituted target compound.
- Crystallographic Behavior : Tools like SHELX and WinGX (used for small-molecule crystallography) could reveal differences in crystal packing due to substituent-induced hydrogen bonding or ring puckering .
Functional Group Comparisons: Role of the 4-Fluorophenyl Motif
The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry. For example, Sarizotan Hydrochloride (CAS 195068-07-6) also incorporates this group but within a pyridinemethanamine-benzopyran scaffold . While the core structures differ, the 4-fluorophenyl moiety in both compounds likely enhances binding affinity and metabolic resistance through hydrophobic interactions and reduced oxidative metabolism.
Esters and Sulfone-Containing Compounds
CymitQuimica lists other esters, such as methyl 2-(4-acetyl-2-methylphenoxy)acetate, which share the methyl ester functionality but lack the thiadiazine-sulfone core .
Research Findings and Challenges
- Synthesis and Stability : The discontinuation of the target compound suggests synthetic hurdles, possibly related to sulfone formation or regioselective fluorophenyl substitution.
- Crystallography and Validation : Structural validation using programs like SHELXL and PLATON is critical for confirming the thiadiazine ring conformation and hydrogen-bonding patterns. For instance, graph set analysis could elucidate how the 4-fluorophenyl group influences crystal packing.
- Biological and Physical Properties: No direct data on solubility, melting points, or bioactivity are available. However, the methyl ester and sulfone groups suggest moderate solubility in organic solvents, while the fluorophenyl group enhances lipid membrane permeability.
Biological Activity
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H8F N2O4S
- Molecular Weight : 264.25 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. The thiadiazine ring system is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazine derivatives. For instance:
- Inhibition of Viral Replication : Compounds structurally related to this compound have shown significant inhibition against various viruses. For example, derivatives with similar scaffolds demonstrated EC50 values in the low micromolar range against Hepatitis C Virus (HCV) NS5B polymerase .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies indicated that related compounds exhibit IC50 values ranging from 1.9 to 3.0 µg/mL against human cancer cell lines such as HCT-116 and MCF-7. These values suggest a promising potential for further development as anticancer agents .
Antimicrobial Activity
Thiadiazine derivatives have been investigated for their antimicrobial properties:
- Bacterial Inhibition : Research has shown that certain thiadiazines can inhibit bacterial growth effectively. For example, some derivatives exhibited significant antibacterial activity with MIC values below 100 µg/mL against common pathogens .
Study 1: Antiviral Efficacy
A study published in MDPI evaluated the antiviral efficacy of thiadiazine derivatives against HCV. The results indicated that specific substitutions on the thiadiazine ring significantly enhance antiviral potency, leading to EC50 values as low as 0.35 µM in vitro .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound. The study reported that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .
Data Summary Table
Q & A
Q. Example Experimental Design Table
| Parameter | Hydrolysis | Photolysis | Biotic Study |
|---|---|---|---|
| Temperature (°C) | 25, 50 | 25 | 25 |
| pH Range | 3, 7, 9 | N/A | 7 |
| Sampling Interval | 0, 24, 48, 72 h | 0, 6, 12, 24 h | 0, 7, 14, 21 days |
| Analytical Method | HPLC-UV | LC-MS/MS | GC-MS |
Q. Example Data Comparison Table
| Study | Cell Line | IC50 (µM) | Assay Type | pH |
|---|---|---|---|---|
| A | HEK293 | 12.3 | MTT | 7.4 |
| B | HepG2 | 8.7 | LDH Release | 6.8 |
| C | HEK293 | 15.1 | ATP Luminescence | 7.4 |
Q. Example Workflow
Hypothesis : Fluorophenyl group enhances membrane permeability.
Validation : Compare computational logP values with experimental octanol-water partition data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
